molecular formula C8H7F5OS B1397978 4'-(Pentafluorosulfur)acetophenone CAS No. 401892-83-9

4'-(Pentafluorosulfur)acetophenone

Cat. No. B1397978
M. Wt: 246.2 g/mol
InChI Key: BKEQOPIQGDSWEQ-UHFFFAOYSA-N
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Description

4’-(Pentafluorosulfur)acetophenone (PFSA) is a yellow-white crystalline powder. It has received increasing attention from scientists due to its unique properties and wide applications in various fields. The CAS number for this compound is 401892-83-9 .


Synthesis Analysis

Acetophenone, a precursor in the organic reactions for the synthesis of heterocyclic compounds, has been utilized in the synthesis of many heterocyclic compounds . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd (0), and CO (balloon) in the presence of Et3N in DMF at 60 °C .


Molecular Structure Analysis

The molecular formula of 4’-(Pentafluorosulfur)acetophenone is C8H7F5OS . The molecular weight of this compound is 246.2 g/mol .


Chemical Reactions Analysis

Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three-, and four-component reactions . Acetophenone is the main constituent of many natural compounds .


Physical And Chemical Properties Analysis

PFSA is a stable compound that can withstand high temperatures and pressures. It has a melting point of 150-151 °C and a boiling point of 260-264 °C.

Scientific Research Applications

Biological Baeyer-Villiger Oxidation Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer-Villiger oxidation of acetophenones, including fluorinated variants, using 19F NMR. This study provides insights into the enzymatic conversion of these compounds into valuable synthons for industrial chemicals, offering a biological alternative to traditional chemical processes (Moonen, Rietjens, & van Berkel, 2001).

Supramolecular Self-Assembly Seth et al. (2011) reported on the crystal structures and supramolecular self-assembly of acetophenone derivatives. Their findings on weak intermolecular interactions, such as C-H⋯O and π⋯π stacking, contribute to the understanding of molecular assembly, crucial for designing materials with specific properties (Seth, Sarkar, Roy, & Kar, 2011).

Corrosion Inhibition Research on triazole derivatives, including those based on acetophenone frameworks, has demonstrated their efficacy as corrosion inhibitors for metals in acidic environments. Guo et al. (2014) utilized quantum chemical calculations to elucidate the relationship between molecular structure and inhibition efficiency, paving the way for the development of more effective corrosion protection strategies (Guo, Zhu, Zhang, He, & Li, 2014).

Green Acylation Processes Yadav and Joshi (2002) focused on the acylation of resorcinol with acetic acid, proposing a green chemistry approach that avoids the use of polluting catalysts and hazardous acylating agents. Their work contributes to the development of sustainable chemical processes, reducing environmental impact and enhancing safety (Yadav & Joshi, 2002).

Safety And Hazards

4’-(Pentafluorosulfur)acetophenone may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

There is ongoing research into the applications of acetophenone and its derivatives. For example, constrained density functional theory (C-DFT) was utilized to develop an e-ReaxFF force field suitable for describing the acetophenone radical anion . This research is a step towards a comprehensive molecular understanding of XLPE chemistry in a high-voltage power cable .

properties

IUPAC Name

1-[4-(pentafluoro-λ6-sulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5OS/c1-6(14)7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEQOPIQGDSWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Pentafluorosulfur)acetophenone

CAS RN

401892-83-9
Record name 1-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-N-methyl-4-(pentafluoro-λ6-sulfanyl)benzamide (Preparation 42, 3.0 g, 10.3 mmol) in THF (100 mL) at 0° C. was added drop-wise methyl lithium (1.5M solution, 10.3 mL, 15.5 mmol). The reaction was stirred at 0° C. for 2 hours, then quenched with a saturated aqueous solution of ammonium acetate. The reaction was extracted with ethyl acetate and dried over MgSO4 before concentrating in vacuo to afford the title compound that was used without further purification.
Name
N-methoxy-N-methyl-4-(pentafluoro-λ6-sulfanyl)benzamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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